

Cycloguanil-d4 Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cycloguanil-d4hydrochloride

Cat. No.: B563619

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cycloguanil-d4 hydrochloride. Cycloguanil is the active metabolite of the antimalarial drug proguanil, and its deuterated analogue, Cycloguanil-d4 hydrochloride, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines its fundamental characteristics, experimental protocols for property determination, and its metabolic pathway and mechanism of action.

Core Physical and Chemical Properties

Cycloguanil-d4 hydrochloride is a deuterated form of Cycloguanil hydrochloride, an antimalarial agent.^[1] It is a stable, labeled compound used in analytical and research settings.^[1]

Property	Value	Reference(s)
CAS Number	1189427-23-3	[2][3]
Molecular Formula	C ₁₁ H ₁₁ D ₄ Cl ₂ N ₅	[2][4]
Molecular Weight	292.20 g/mol	[3][4]
Appearance	White Solid	[3]
Melting Point	210-215 °C (for non-deuterated Cycloguanil HCl)	[5]
Boiling Point	Not available (likely decomposes)	
Storage Conditions	Recommended storage at 2-8°C in a refrigerator.[3] For long-term storage, -20°C is advised.[6]	[3][6]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

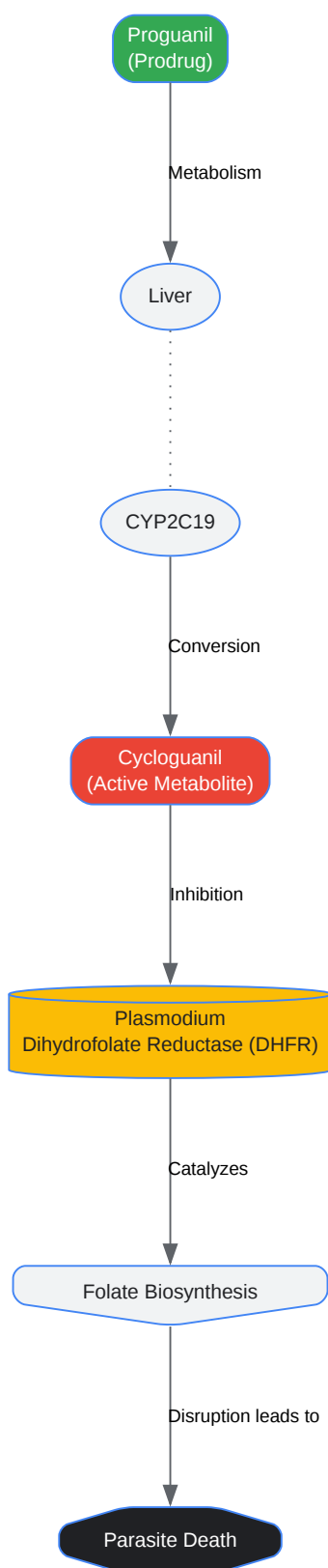
Solvent	Solubility	Reference(s)
Water	Slightly soluble.	[5]
Dimethyl Sulfoxide (DMSO)	Soluble.	[6]
Ethanol	Slightly soluble.	[6]
Methanol	Slightly soluble.	[5]

Stability and Handling

Cycloguanil-d4 hydrochloride should be stored in tightly closed containers, protected from light and moisture.[2] For shipping, it is typically sent at ambient room temperature.[3]

Metabolic Pathway and Mechanism of Action

Cycloguanil is the active metabolite of the prodrug proguanil.^{[7][8]} This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C19 in the liver.^[9] The primary mechanism of action of cycloguanil is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite.^[10] By inhibiting DHFR, cycloguanil disrupts the synthesis of nucleic acids and amino acids, ultimately leading to the parasite's death.^[10]



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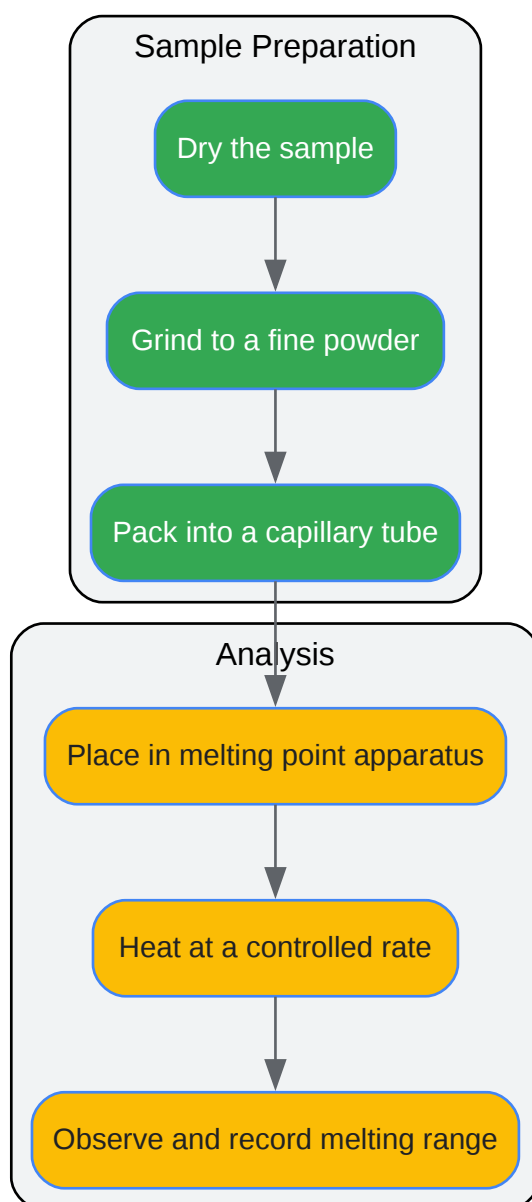
Caption: Metabolic activation of proguanil to cycloguanil and its inhibitory action on the parasite's DHFR.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of Cycloguanil-d4 hydrochloride.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.



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Caption: A streamlined workflow for determining the melting point of a solid compound.

Methodology:

- **Sample Preparation:** A small, dry sample of Cycloguanil-d4 hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating and Observation:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded to define the melting range.

Determination of Aqueous Solubility

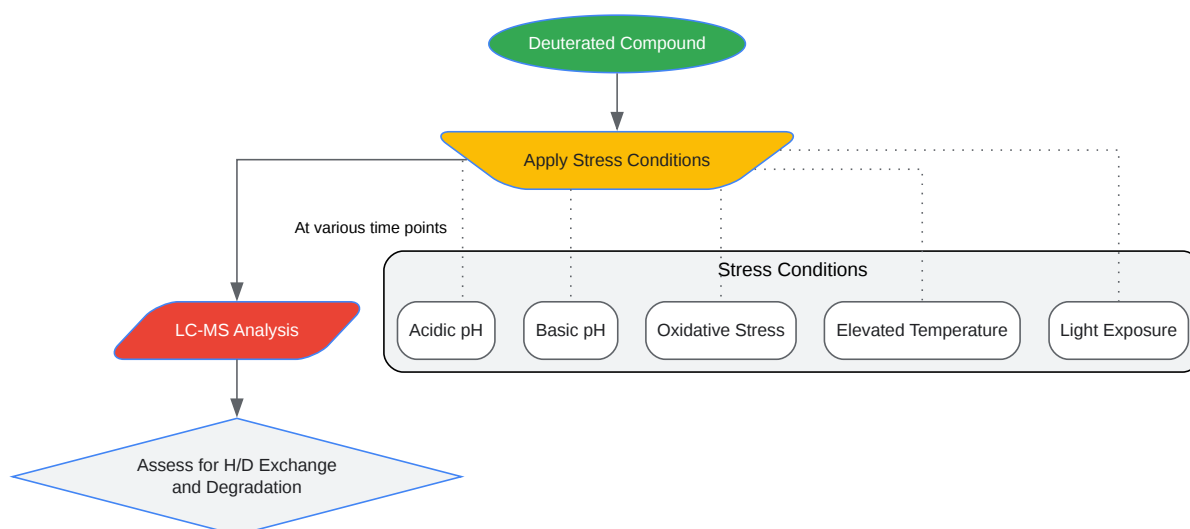
Understanding the aqueous solubility is fundamental for predicting in vivo behavior.

Methodology:

- **Sample Preparation:** An excess amount of Cycloguanil-d4 hydrochloride is added to a known volume of purified water in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of Cycloguanil-d4 hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Stability Assessment of Deuterated Compounds

The stability of the deuterium label is crucial for the reliability of studies using deuterated standards.



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Caption: Workflow for evaluating the stability of a deuterated compound under various stress conditions.

Methodology:

- **Forced Degradation Studies:** The stability of Cycloguanil-d4 hydrochloride is assessed under various stress conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis.
- **Hydrogen-Deuterium (H/D) Exchange:** The potential for the deuterium atoms to exchange with hydrogen atoms from the solvent or matrix is evaluated. This is typically done by incubating the compound in a protic solvent (e.g., water or methanol) at a relevant

temperature and monitoring for any change in the isotopic distribution over time using mass spectrometry.

- Analytical Method: A stability-indicating analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), is used to separate and quantify the parent compound and any potential degradants or isotopic variants.

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